2,2',3,4,4',6-Hexachlorodiphenyl ether
Description
2,2',3,4,4',6-Hexachlorodiphenyl ether (PCDE-140) is a chlorinated diphenyl ether with the molecular formula C₁₂H₄Cl₆O and a molecular weight of 376.878 g/mol . It is classified under the broader category of polychlorinated diphenyl ethers (PCDEs), which are structurally analogous to polychlorinated biphenyls (PCBs) but feature an oxygen bridge connecting the two aromatic rings. PCDE-140 has a melting point of 120–122°C and a boiling point of 121°C . Its Henry’s Law constant is 3.0×10⁻² atm·m³/mol, indicating moderate volatility . The compound’s CAS Registry Number is 106220-82-0, and it is often identified by its synonym PCDE-140 in environmental chemistry literature .
Properties
CAS No. |
106220-83-1 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H |
InChI Key |
BIWCEXHDIQZFHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Other CAS No. |
106220-83-1 |
Synonyms |
2,2',4,4',5,6-hexachlorodiphenyl ether CDE2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers
PCDE-140 differs from other hexachlorinated isomers in the position of chlorine substituents. For example:
- 2,2',4,4',5,6'-Hexachlorodiphenyl ether (PCDE-154) : This isomer has chlorination at the 2,2',4,4',5,6' positions, resulting in distinct physicochemical properties. Its Henry’s Law constant (1.5×10⁻² atm·m³/mol ) is lower than PCDE-140, suggesting reduced volatility .
- 2,2',3,4,4',5'-Hexachlorodiphenyl ether (PCDE-138): Chlorination at the 2,2',3,4,4',5' positions leads to a higher log Kₒw (octanol-water partition coefficient) of 6.5, compared to PCDE-140’s estimated log Kₒw of 6.2 .
Table 1: Physicochemical Properties of Selected PCDEs
| Compound | CAS No. | Melting Point (°C) | Henry’s Law Constant (atm·m³/mol) | log Kₒw | |
|---|---|---|---|---|---|
| PCDE-140 | 106220-82-0 | 120–122 | 3.0×10⁻² | ~6.2 | |
| PCDE-138 | N/A | N/A | 1.5×10⁻² | 6.5 | |
| PCDE-154 | 31242-93-0 | N/A | 1.5×10⁻² | ~6.3 |
Heptachlorinated Analogs
2,2',3,4,4',6,6'-Heptachlorodiphenyl ether (PCDE-184) has an additional chlorine atom, increasing its molecular weight to 411.324 g/mol and reducing volatility (Henry’s Law constant: 6.2×10⁻² atm·m³/mol ) .
Brominated Analogs (PBDEs)
Brominated diphenyl ethers (PBDEs) share structural similarities with PCDEs but exhibit distinct environmental behaviors due to bromine’s higher atomic mass and electronegativity.
- 2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) : This heptabrominated congener has a molecular weight of 801.15 g/mol and a log Kₒw of 8.2 , indicating greater lipophilicity than PCDE-140 .
- Decabromodiphenyl ether (BDE-209) : Fully brominated, it is highly persistent, with a log Kₒw of 10.0 and minimal volatility .
Table 2: Comparison with Brominated Analogs
| Compound | Molecular Weight (g/mol) | log Kₒw | Henry’s Law Constant (atm·m³/mol) | |
|---|---|---|---|---|
| PCDE-140 | 376.878 | ~6.2 | 3.0×10⁻² | |
| BDE-183 | 801.15 | 8.2 | 1.1×10⁻⁴ | |
| BDE-209 | 959.17 | 10.0 | <1.0×10⁻⁶ |
Environmental Behavior and Persistence
Bioaccumulation Potential
However, its chlorine substitution pattern may enhance resistance to metabolic degradation compared to less chlorinated PCDEs .
Degradation and Mobility
The Henry’s Law constant of PCDE-140 (3.0×10⁻² atm·m³/mol ) indicates it is more volatile than PBDEs but less mobile than lower chlorinated PCDEs like PCDE-132 (6.2×10⁻² atm·m³/mol ) .
Regulatory and Toxicological Profiles
- Toxicity: Limited data exist for PCDE-140, but structural analogs like PCBs and PBDEs are known for endocrine disruption and neurotoxicity .
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